N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O It is characterized by the presence of an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine typically involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like acetonitrile . The reaction mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which is crucial for its biological activity. This binding can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine: This compound has a similar structure but with the methylidene group attached at a different position on the imidazole ring.
2-bromo-1-methyl-1H-imidazole: This compound features a bromine atom substituted on the imidazole ring, which can significantly alter its reactivity and applications.
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
42849-82-1 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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